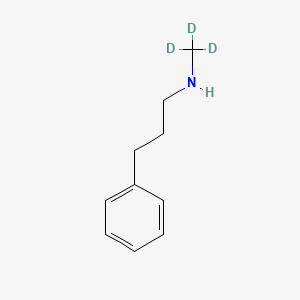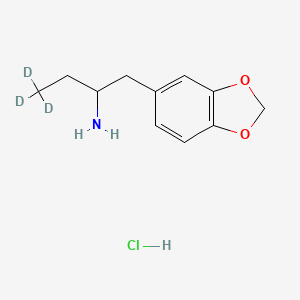
Fluphenazine-d8 Sulfoxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine-d8 Sulfoxide Dihydrochloride: is a deuterated derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. The compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine-d8 Sulfoxide Dihydrochloride involves the incorporation of deuterium atoms into the Fluphenazine moleculeThe sulfoxide group is then introduced, and the final product is obtained as a dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fluphenazine-d8 Sulfoxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can undergo reduction reactions to convert the sulfoxide group back to a sulfide.
Substitution: The phenothiazine ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Fluphenazine-d8 Sulfoxide Dihydrochloride is used as a
Propriétés
Numéro CAS |
1287047-37-3 |
|---|---|
Formule moléculaire |
C22H26F3N3O2S |
Poids moléculaire |
461.573 |
Nom IUPAC |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
Clé InChI |
UFPPOFUTIWYLNR-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonymes |
4-[3-[5-Oxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol-d8 Hydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1_x000B_-piperazineethanol-d8 5-Oxide Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)



![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)
![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)




![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)


